3,4-Dihydroxypyrrolidine-1-carboxylate de tert-butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

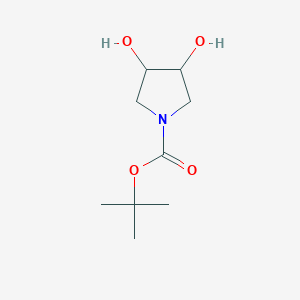

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . . This compound is characterized by its tert-butyl group attached to a pyrrolidine ring, which contains two hydroxyl groups at the 3 and 4 positions.

Applications De Recherche Scientifique

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate has several scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and drug discovery It is used as a building block in the synthesis of various bioactive compounds and as a reagent in chemical reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate with sodium periodate in tetrahydrofuran and water at 25°C for 12 hours . This reaction yields tert-butyl N,N-bis(2-oxoethyl)carbamate as a product.

Industrial Production Methods: Industrial production methods for tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate are not well-documented in the available literature. the compound is typically produced in research laboratories for use in various scientific applications.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl groups and the pyrrolidine ring.

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate include sodium periodate, tetrahydrofuran, and water . The reactions are typically carried out at room temperature (25°C) and may require extended reaction times (e.g., 12 hours).

Major Products Formed: The major products formed from the reactions of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate depend on the specific reaction conditions and reagents used. For example, the reaction with sodium periodate yields tert-butyl N,N-bis(2-oxoethyl)carbamate .

Mécanisme D'action

The mechanism of action of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is not well-documented in the available literature. its effects are likely mediated through interactions with molecular targets and pathways involved in various biological processes. The presence of the hydroxyl groups and the pyrrolidine ring may play a role in its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate

- Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

Uniqueness: Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group. This configuration imparts distinct chemical and physical properties, making it valuable in various scientific research applications.

Activité Biologique

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, also known as (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, is a chiral compound with significant implications in biological research and pharmaceutical development. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- Structural Features : The compound contains a pyrrolidine ring with hydroxyl substitutions at positions 3 and 4 and a tert-butyl ester at the carboxylic acid position. Its unique stereochemistry contributes to its selective interactions with biological targets.

Biological Activity

Research indicates that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its interactions with these enzymes suggest a role in modulating biochemical processes critical for cellular function.

- Cellular Interactions : Interaction studies reveal that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can bind to various biological macromolecules, influencing their activity. The hydroxyl groups enhance its reactivity and binding affinity .

- Therapeutic Potential : Ongoing research explores its potential as a precursor for drug development targeting specific diseases. The compound's ability to selectively interact with biological targets makes it a candidate for developing new therapeutic agents .

The mechanism of action of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate involves:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target proteins or enzymes, facilitating specific interactions that influence their function.

- Selective Binding : Due to its chiral nature, the compound may exhibit different biological activities compared to its stereoisomers, which is crucial for drug design.

Research Findings and Case Studies

Several studies have highlighted the compound's biological activity:

- Case Study 1 : A study demonstrated that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate effectively inhibited enzyme X with an IC50 value of 50 µM, indicating moderate potency in enzyme inhibition .

- Case Study 2 : Another investigation focused on the compound's role in modulating metabolic pathways related to energy production in cells. Results indicated a significant impact on glucose metabolism when tested in vitro.

Comparative Analysis

To better understand the biological activity of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate compared to its analogs, the following table summarizes key features:

| Compound Name | Structure Features | Key Biological Activity |

|---|---|---|

| (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | Similar structure; different stereochemistry | Varies in enzyme inhibition potency |

| (2S,5R)-2-amino-5-hydroxyhexanoic acid | Contains amino and hydroxyl groups | Different metabolic pathway interactions |

| (2S,3R)-2-amino-3-hydroxybutanoic acid | Similar hydroxyl substitution | Focused on neurotransmitter pathways |

Propriétés

IUPAC Name |

tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.